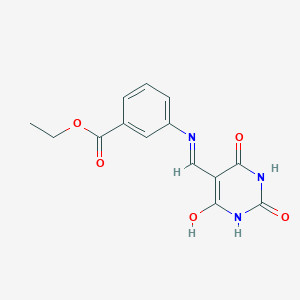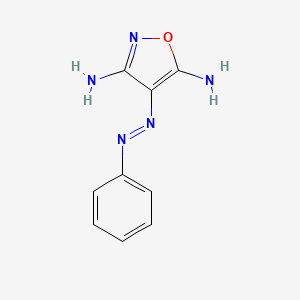
4-(Phenyldiazenyl)isoxazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenyldiazenyl)isoxazole-3,5-diamine, also known as PADID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoxazole family and contains a phenyl group and a diazenyl group. In
Mécanisme D'action
The mechanism of action of 4-(Phenyldiazenyl)isoxazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 4-(Phenyldiazenyl)isoxazole-3,5-diamine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. 4-(Phenyldiazenyl)isoxazole-3,5-diamine has also been shown to enhance the activity of antioxidant enzymes and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Phenyldiazenyl)isoxazole-3,5-diamine in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and manipulate. However, one limitation is that 4-(Phenyldiazenyl)isoxazole-3,5-diamine is a relatively new compound, and its properties and applications are still being explored. Therefore, more research is needed to fully understand its potential advantages and limitations in lab experiments.
Orientations Futures
There are several future directions for the research and development of 4-(Phenyldiazenyl)isoxazole-3,5-diamine. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a plant growth regulator for crop improvement. Additionally, 4-(Phenyldiazenyl)isoxazole-3,5-diamine can be used as a building block for the synthesis of novel materials with unique properties, which can have applications in various fields such as electronics, energy, and catalysis.
Conclusion:
In conclusion, 4-(Phenyldiazenyl)isoxazole-3,5-diamine is a promising compound with potential applications in various fields. Its synthesis method is simple and efficient, and it has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Although more research is needed to fully understand its properties and applications, the future directions for 4-(Phenyldiazenyl)isoxazole-3,5-diamine research are promising.
Méthodes De Synthèse
The synthesis of 4-(Phenyldiazenyl)isoxazole-3,5-diamine involves the reaction of 4-nitrophenylhydrazine with 3,5-diamino-isoxazole in the presence of a reducing agent such as sodium dithionite. The reaction proceeds through a diazo-coupling mechanism to give 4-(Phenyldiazenyl)isoxazole-3,5-diamine as a yellow crystalline solid. This method is simple, efficient, and provides a high yield of the product.
Applications De Recherche Scientifique
4-(Phenyldiazenyl)isoxazole-3,5-diamine has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been used as a plant growth regulator to enhance crop yield and quality. In material science, 4-(Phenyldiazenyl)isoxazole-3,5-diamine has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4-phenyldiazenyl-1,2-oxazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYVDQDSTVWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(ON=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Isoxazolediamine, 4-(phenylazo)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)
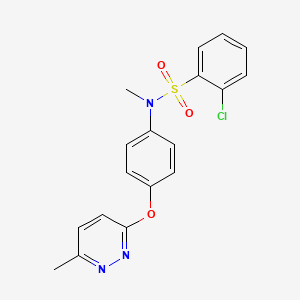
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
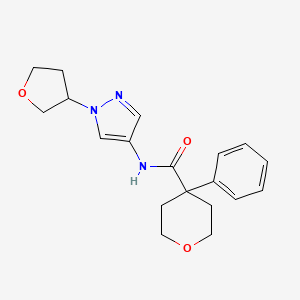
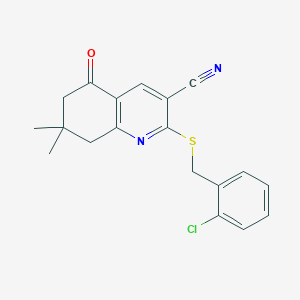

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2624827.png)
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2624828.png)
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2624831.png)
